molecular formula C40H57O2PSi B13731389 {[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane

{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane

Katalognummer: B13731389
Molekulargewicht: 628.9 g/mol
InChI-Schlüssel: USKAQMVGUUCIJA-DKZQFYJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” is a complex organic molecule that features multiple functional groups, including a phosphoroso group, a cyclohexyl ring, and a tert-butyl dimethylsilane group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the phosphoroso group, and the attachment of the tert-butyl dimethylsilane group. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The phosphoroso group can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: Various substituents on the cyclohexyl ring can be replaced with other groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of the phosphoroso group could yield different phosphorus-containing compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, the compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure could make it valuable in the development of new materials or catalysts.

Biology

In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This could lead to insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound might be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or targets.

Industry

In industry, the compound could be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.

Wirkmechanismus

The mechanism by which the compound exerts its effects would depend on its interactions with specific molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other phosphoroso-containing molecules, cyclohexyl derivatives, and silane-containing compounds

Eigenschaften

Molekularformel

C40H57O2PSi

Molekulargewicht

628.9 g/mol

IUPAC-Name

[(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C40H57O2PSi/c1-30-21-24-34(42-44(7,8)39(3,4)5)28-33(30)23-22-32-16-15-27-40(6)37(25-26-38(32)40)31(2)29-43(41,35-17-11-9-12-18-35)36-19-13-10-14-20-36/h9-14,17-20,22-23,31,34,37-38H,1,15-16,21,24-29H2,2-8H3/b32-22+,33-23+/t31-,34+,37-,38?,40-/m1/s1

InChI-Schlüssel

USKAQMVGUUCIJA-DKZQFYJMSA-N

Isomerische SMILES

C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3CCC\4[C@@]3(CCC/C4=C\C=C\5/C[C@H](CCC5=C)O[Si](C)(C)C(C)(C)C)C

Kanonische SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CCC5=C)O[Si](C)(C)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.